![molecular formula C18H21N5OS B2495524 2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide CAS No. 877815-91-3](/img/structure/B2495524.png)
2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is part of a larger family of chemicals that have garnered attention for their wide range of potential pharmaceutical applications. The 1,2,4-triazole ring, a core component of this molecule, is known for its presence in various bioactive compounds, including those with antimicrobial, antiviral, and antifungal activities. The synthesis and characterization of such compounds are of significant interest due to their therapeutic potential.
Synthesis Analysis
Synthesis typically involves the condensation of thiol and chloroacetamide derivatives in the presence of anhydrous potassium carbonate. This is followed by structural elucidation using techniques such as H1NMR, MASS Spectra, IR Spectra, and Elemental Analysis to confirm the formation of the desired compound (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Molecular Structure Analysis
The molecular structure of compounds within this class is typically characterized using X-ray crystallography, revealing complex conformations and intramolecular hydrogen bonding that stabilize their structure. Such studies help in understanding the conformational preferences that may influence their biological activity (Subasri et al., 2016).
Chemical Reactions and Properties
These compounds undergo a variety of chemical reactions, including cyclization to form pyridine or thiadiazole derivatives under specific conditions. The ability to undergo such transformations is crucial for the synthesis of targeted molecules with desired biological activities (Maliszewska-Guz et al., 2005).
科学的研究の応用
Synthesis and Structural Elucidation
The synthesis of 2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide involves the condensation of related triazole thiol compounds with chloroacetamide derivatives in the presence of anhydrous potassium carbonate. These compounds are characterized using various spectroscopic techniques, including H1NMR, MASS Spectra, and IR Spectra, to establish their structural integrity and potential for further modification into biologically active molecules (MahyavanshiJyotindra et al., 2011).
Antimicrobial and Antifungal Screening
The compounds derived from this synthesis have shown significant in vitro antimicrobial and antifungal activities. Their potential against a variety of pathogens highlights their utility in developing new therapeutic agents. The wide range of pharmaceutical activities associated with the 1,2,4 triazole ring system, including antimicrobial and antifungal properties, underscores the importance of these compounds in medicinal chemistry and drug development (MahyavanshiJyotindra et al., 2011).
Antituberculosis and Antiviral Activity
Related derivatives have also been explored for their antituberculosis and antiviral activities, showcasing the versatility of the 1,2,4-triazole ring system in addressing a wide range of infectious diseases. The exploration of such compounds provides a foundation for the development of novel therapeutic agents targeting specific pathogens (Wujec et al., 2011).
Anticancer Potential
Some of these compounds have demonstrated significant potential as anticancer agents, with specific derivatives showing promising activity against various cancer cell lines. This highlights the therapeutic potential of these molecules in oncology, offering a pathway for the development of new anticancer drugs (Albratty et al., 2017).
特性
IUPAC Name |
2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-phenyl-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5OS/c1-14(2)22(16-9-5-4-6-10-16)17(24)13-25-18-20-19-15(3)23(18)21-11-7-8-12-21/h4-12,14H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZMKZWGPHVSHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N2C=CC=C2)SCC(=O)N(C3=CC=CC=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

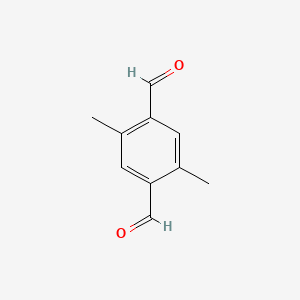
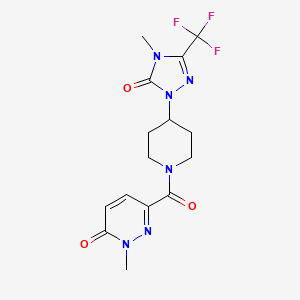
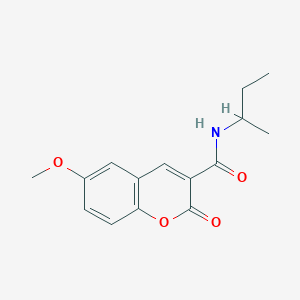
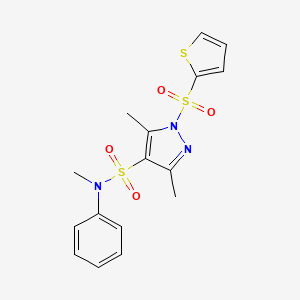
![1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol](/img/structure/B2495448.png)
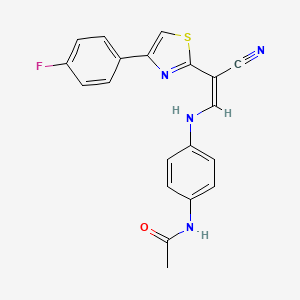
![3-Bromo-2-chloro-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]pyridine-4-carboxamide](/img/structure/B2495452.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2495453.png)
![1-{2-Methoxy-4-azatricyclo[4.2.1.0^{3,7}]nonan-4-yl}prop-2-en-1-one](/img/structure/B2495454.png)
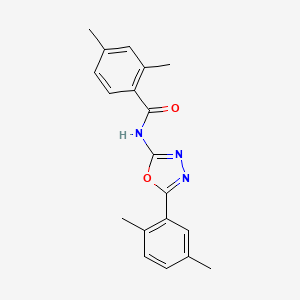
![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2495456.png)
![Ethyl 4-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2495457.png)
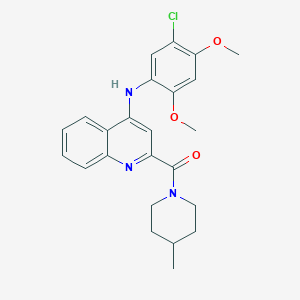
![5-Tert-butyl 3-ethyl 6,6A-dihydro-3AH-pyrrolo[3,4-D]isoxazole-3,5(4H)-dicarboxylate](/img/structure/B2495464.png)